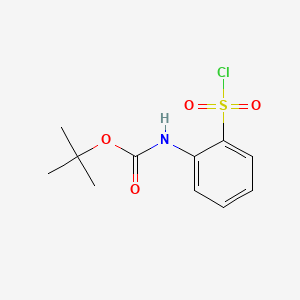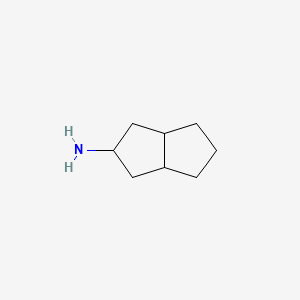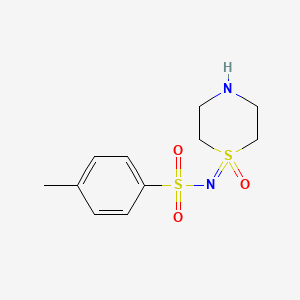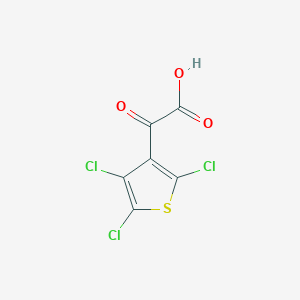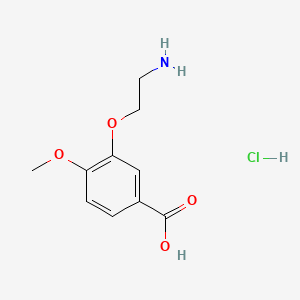
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride is a chemical compound with a complex structure that includes an aminoethoxy group and a methoxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride typically involves the reaction of 3-(2-Aminoethoxy)-4-methoxybenzoic acid with hydrochloric acid. The process begins with the preparation of the benzoic acid derivative, which is then reacted with an aminoethoxy compound under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminoethoxy group allows for hydrogen bonding and electrostatic interactions, while the methoxybenzoic acid moiety can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar structure but lacks the aminoethoxy group.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of the aminoethoxy group.
2-(2-Aminoethoxy)ethanol: Similar aminoethoxy group but different overall structure .
Uniqueness
3-(2-Aminoethoxy)-4-methoxybenzoicacidhydrochloride is unique due to the presence of both the aminoethoxy and methoxybenzoic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H14ClNO4 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
3-(2-aminoethoxy)-4-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H |
Clave InChI |
HVRGESLKDCDGOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)O)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




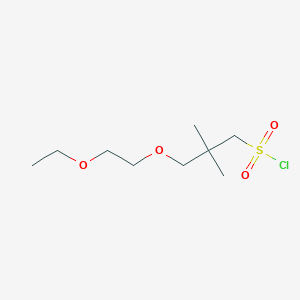

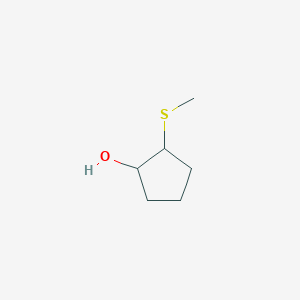
![1',3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one](/img/structure/B15309871.png)
